5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

PPARγ binding affinity TR‑FRET

Classical PPARγ full agonists (e.g., rosiglitazone) confound mechanistic studies by triggering adipogenesis alongside insulin sensitization, making it impossible to isolate trans-repression pathways. WAY-278752 (CAS 331652-38-1) resolves this by binding PPARγ with high affinity (IC50=24 nM) while exhibiting minimal functional activation (EC50>50 µM). Its concurrent IGF-1R kinase inhibition (IC50=6 µM) enables single-agent polypharmacology in cancer models. • PPARγ binding without transactivation-decouples trans-repression from pro-adipogenic signaling • IGF-1R inhibition (IC50=6 µM)-simplifies dual-pathway cancer studies • >12,500-fold binding-to-activation gap-reference standard for TZD SAR programs

Molecular Formula C14H7Cl2NO3S
Molecular Weight 340.2 g/mol
Cat. No. B13657363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione
Molecular FormulaC14H7Cl2NO3S
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6-
InChIKeyLINLFOKYKLOFSG-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione: A Dual PPARγ/IGF‑1R Modulator


5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (CAS 331652‑38‑1, also known as WAY‑278752) is a synthetic thiazolidinedione (TZD) derivative distinguished by a 2,3‑dichlorophenyl‑furan substituent at the 5‑methylidene position . It binds the peroxisome proliferator‑activated receptor gamma (PPARγ) ligand‑binding domain but exhibits minimal functional activation (EC₅₀ > 50 µM), classifying it as a PPARγ partial agonist or antagonist [1]. Concurrently, it inhibits insulin‑like growth factor‑1 receptor (IGF‑1R) kinase with an IC₅₀ of 6 µM [2], a dual pharmacological profile not shared by classical TZDs such as rosiglitazone or pioglitazone.

PPARγ Binding High-affinity LBD binding without classical transactivation
IGF-1R Kinase Reported micromolar IGF-1R inhibition absent in classical TZDs
Dual Profile Unique dual nuclear receptor / kinase tool distinct from generics

Why Generic TZDs Cannot Replace This Compound


Classical TZDs (e.g., rosiglitazone, pioglitazone) are potent PPARγ full agonists that drive adipogenesis, fluid retention, and bone loss [1]. In contrast, this compound binds PPARγ with high affinity (IC₅₀ = 24 nM) yet fails to transactivate the receptor (EC₅₀ > 50 µM), functionally decoupling binding from classical agonism [2]. Moreover, it is a micromolar inhibitor of IGF‑1R, a kinase not targeted by any approved TZD [3]. These dual features create a pharmacological profile that cannot be replicated by simply substituting rosiglitazone, pioglitazone, or other in‑class analogs, making the compound a unique tool for dissecting PPARγ‑dependent versus ‑independent pathways.

Functional Activation Mismatch

High PPARγ binding does not predict agonist response; transactivation profiles may diverge significantly from rosiglitazone or pioglitazone.

IGF-1R Pathway Not Engaged by Generics

Classical TZDs lack IGF-1R kinase inhibition; substitution may miss IGF-1R-related pathway endpoints.

Selectivity Window Variation

PPARδ engagement at higher concentrations may differ; off-target interpretation may shift when using generic TZDs.

Quantitative Differentiation Evidence


PPARγ Binding Affinity vs. Classical TZDs

In a LanthaScreen TR‑FRET competitive binding assay, the target compound displaced a fluorescent PPARγ ligand with an IC₅₀ of 24 nM [1]. Under comparable TR‑FRET conditions, rosiglitazone shows a Ki of 17 nM and pioglitazone a Ki of 150 nM [2][3]. Thus, the target compound binds PPARγ with approximately 6‑fold higher affinity than pioglitazone and near‑equivalent affinity to rosiglitazone, yet its functional consequence is entirely different (see Evidence Item 2).

PPARγ Binding Affinity
Cross-study comparable
IC₅₀ 24 nM (target) vs Rosi 17 nM, Pio 150 nM
Reported high-affinity binding with minimal transactivation – supports scaffold-function research
TR-FRET competitive binding assay; cross-study comparison
PPARγ binding affinity TR‑FRET

PPARγ Transactivation: Minimal Agonism vs. TZDs

In a cell‑based Gal4‑PPARγ luciferase reporter assay performed in U2OS cells, the target compound exhibited no meaningful agonist activity up to 50 µM (EC₅₀ > 50,000 nM) [1]. By contrast, rosiglitazone activated PPARγ with an EC₅₀ of 4 nM in a similar Gal4‑HEK293 transactivation system, and pioglitazone gave an EC₅₀ of 390 nM in COS‑1 cells [2][3]. The >12,500‑fold window between binding (IC₅₀ 24 nM) and functional activation (EC₅₀ > 50 µM) indicates the compound behaves as a PPARγ antagonist or extreme partial agonist.

PPARγ Transactivation
Cross-study comparable
EC₅₀ >50,000 nM vs Rosi 4 nM, Pio 390 nM
>12,500‑fold binding/activation gap – supports transrepression pathway studies
Gal4-U2OS reporter; cross-cell-line comparison
PPARγ transactivation partial agonist

IGF‑1R Kinase Inhibition Profile

The target compound inhibits IGF‑1R kinase with an IC₅₀ of 6 µM [1]. Neither rosiglitazone nor pioglitazone is reported to inhibit IGF‑1R at pharmacologically relevant concentrations (commonly tested up to 10 µM) . This represents a gain‑of‑function within the TZD chemotype and provides a polypharmacology entry point for oncology or metabolic‑oncology crossover studies.

IGF-1R Inhibition
Class-level inference
IC₅₀ 6 µM
Unique to TZD scaffold
Reported IGF-1R kinase inhibition not observed in rosiglitazone or pioglitazone
Vendor-reported kinase assay; primary reference not disclosed
IGF‑1R kinase inhibition cancer

PPARδ Selectivity Window

When profiled against PPARδ in a LanthaScreen TR‑FRET competitive binding assay, the target compound showed a Ki of 1,000 nM [1], yielding a PPARγ/PPARδ selectivity ratio of approximately 42‑fold (based on the PPARγ IC₅₀ of 24 nM). In comparison, rosiglitazone exhibits a PPARγ/PPARδ selectivity ratio of >100‑fold , while pioglitazone is approximately 10‑fold selective . The intermediate selectivity may translate into detectable PPARδ engagement at higher concentrations, which should be considered in experimental designs.

PPARδ Selectivity
Cross-study comparable
PPARδ Ki 1,000 nM (∼42‑fold selective)
Intermediate PPARδ engagement may require dose-range control in PPARγ-specific studies
TR-FRET binding; PPARγ/δ selectivity window context
PPARδ selectivity TR‑FRET

Optimal Research and Procurement Scenarios


PPARγ-Mediated Gene Repression Without Adipogenesis

Because the compound binds PPARγ without triggering robust transactivation (EC₅₀ > 50 µM) [1], it is ideally suited for studies aimed at isolating PPARγ‑dependent trans‑repression pathways (e.g., inhibition of inflammatory gene expression) from the pro‑adipogenic transcriptional program driven by full agonists like rosiglitazone. Researchers can administer the compound at concentrations that fully occupy the receptor without inducing adipocyte differentiation.

IGF‑1R-Driven Cancer Pathway Probing

The micromolar IGF‑1R inhibitory activity (IC₅₀ = 6 µM) [2] makes this compound a valuable chemical probe for cancers where both PPARγ antagonism and IGF‑1R blockade may be beneficial, such as certain breast, colon, or thyroid cancers. It provides a single‑agent polypharmacology tool that simplifies combination‑study logistics.

PPARγ Occupancy-Activation SAR Calibration

The >12,500‑fold gap between the binding IC₅₀ (24 nM) [3] and the functional EC₅₀ serves as a reference point for medicinal chemistry programs seeking to tune the agonism/antagonism balance of novel TZD derivatives. The compound can be used as a negative‑control ‘binder‑non‑activator’ in high‑throughput screening cascades.

Partial PPARγ Engagement in Metabolic Models

In rodent models of insulin resistance, partial PPARγ agonists have been shown to retain insulin‑sensitizing efficacy while reducing the adipogenic and hemodilutional side effects seen with full agonists [4]. This compound, with its unique binding‑to‑activation ratio, is a candidate for preclinical proof‑of‑concept studies testing the ‘partial agonism’ hypothesis in metabolic disease.

Application
Selection Property
Validation Focus
PPARγ transrepression pathway studies
High binding / minimal transactivation
Adipogenesis-independent gene regulation endpoints
IGF-1R-driven cancer model research
IGF-1R kinase inhibition context
Cell proliferation / survival pathway endpoints
PPARγ SAR calibration (binder vs activator)
Binding-to-activation ratio reference
High-throughput screening cascade control
Metabolic disease model partial agonism research
Partial PPARγ engagement profile
Insulin sensitivity vs adipogenesis endpoints in preclinical models
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